molecular formula C16H24N2O2 B1521923 1-Boc-3-(4-Aminophenyl)piperidine CAS No. 875798-79-1

1-Boc-3-(4-Aminophenyl)piperidine

Cat. No.: B1521923
CAS No.: 875798-79-1
M. Wt: 276.37 g/mol
InChI Key: SWUANUQBXJNXGP-UHFFFAOYSA-N
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Description

1-Boc-3-(4-Aminophenyl)piperidine is an organic compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an aminophenyl group at the 3-position of the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-(4-Aminophenyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester. This reaction proceeds through a three-step process involving the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(4-Aminophenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield nitro or nitroso derivatives, while reduction reactions typically produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(4-Aminophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of specific biological pathways .

Biological Activity

1-Boc-3-(4-Aminophenyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and a molecular weight of 288.38 g/mol. The compound features a piperidine ring substituted with a 4-aminophenyl group and a tert-butoxycarbonyl (Boc) protecting group, which influences its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological targets, particularly in the context of neurological and psychiatric disorders.

This compound is believed to act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation can lead to significant effects on mood, cognition, and behavior.

In Vitro Studies

Recent studies have shown that derivatives of piperidine compounds exhibit varying degrees of affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, analogs with modifications similar to those found in this compound have demonstrated enhanced selectivity for DAT over SERT, suggesting potential applications in treating conditions like depression and anxiety .

Compound NameDAT Affinity (IC50)SERT Affinity (IC50)Selectivity Ratio
This compoundTBDTBDTBD
GBR 129090.5 µM24.5 µM49

Case Studies

A notable case study involved the evaluation of piperidine derivatives for their neuroprotective effects in animal models. The study indicated that compounds similar to this compound significantly reduced neuroinflammation markers, suggesting potential benefits in neurodegenerative diseases .

Pharmacological Applications

The compound is being explored for its potential use in:

  • Antidepressant therapies : Due to its action on the dopamine system.
  • Anxiolytic effects : Modulation of serotonin pathways may provide relief from anxiety disorders.
  • Neuroprotective strategies : Its ability to mitigate neuroinflammation could be beneficial in conditions like Alzheimer's disease.

Properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUANUQBXJNXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007665
Record name tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-79-1
Record name tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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